molecular formula C24H14O7S B2505898 4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl thiophene-2-carboxylate CAS No. 869079-46-9

4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl thiophene-2-carboxylate

Cat. No. B2505898
CAS RN: 869079-46-9
M. Wt: 446.43
InChI Key: WNMYLOSDEKBXHB-UHFFFAOYSA-N
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Description

The compound "4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl thiophene-2-carboxylate" is a complex organic molecule that appears to be related to the family of compounds involving thiophene and chromen (coumarin) units. The structure suggests the presence of multiple aromatic systems, which may confer interesting optical and electronic properties. The methoxy and carboxylate groups suggest potential reactivity and solubility characteristics that could be relevant for various applications.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions. For instance, the preparation of Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate involved the aromatization of a cyclohexenone derivative under reflux conditions with iodine and methanol . Similarly, the synthesis of 4-methoxybipyrrole thiophene azomethines included a general route from 4-hydroxyproline, followed by condensation reactions . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

X-ray diffraction studies are commonly used to confirm the molecular structure of such compounds. For example, the structure of 1-oxo-3-thiophen-2-yl-isochroman-4-carboxylic acid methyl ester was confirmed using X-ray analysis . The molecular structure, including geometrical parameters and stability arising from hyper-conjugative interactions, can also be analyzed using computational methods such as Density Functional Theory (DFT), as seen in the study of Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate .

Chemical Reactions Analysis

The reactivity of the compound can be inferred from related studies. For instance, the bromination, nitration, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation reactions of 4-methoxybenzo[b]thiophene have been investigated, providing insights into the reactivity of the methoxy and thiophene components . These reactions typically lead to substitution at specific positions on the aromatic ring, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be quite diverse. The presence of methoxy and carboxylate groups suggests solubility in polar solvents. The conjugated system may also confer interesting optical properties, such as those observed in the azomethine conjugates with extended conjugation and enhanced opto-electronic properties . Theoretical calculations, such as HOMO-LUMO gap and first-order hyperpolarizability, can provide additional insights into the electronic properties, as demonstrated in the study of Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Macrocyclic Bistriazolophanes Synthesis : Research on the synthesis of new macrocyclic bistriazolophanes with thioindigo chromophores involves derivatives prepared by oxidative dimerization of 4-oxotetrahydrothiophene-3-carboxylates. These compounds exhibit photochromic properties, with potential applications in molecular switches and optical storage devices (Schulz & Christoffers, 2013).

Antimicrobial and Antioxidant Studies

  • Lignan Conjugates for Antimicrobial Activity : A study on the synthesis of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and their derivatives revealed significant antimicrobial and antioxidant activities. These findings suggest potential applications in developing new antimicrobial agents (Raghavendra et al., 2016).

Material Science and Photovoltaics

  • Perovskite Solar Cells : A study introduced electron-rich molecules based on thiophene cores with arylamine side groups, demonstrating their use as hole-transporting materials (HTMs) in perovskite-based solar cells. This research indicates the potential of such compounds in improving the efficiency of solar energy conversion devices (Li et al., 2014).

Analytical Chemistry

  • High-Performance Liquid Chromatographic (HPLC) Determination : The study on the use of specific esters as fluorogenic labeling agents for the HPLC of biologically important thiols highlights the compound's application in enhancing analytical methods for detecting and quantifying thiol-containing biomolecules (Gatti et al., 1990).

properties

IUPAC Name

[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14O7S/c1-28-18-5-2-4-13-10-17(23(26)31-22(13)18)16-12-21(25)30-19-11-14(7-8-15(16)19)29-24(27)20-6-3-9-32-20/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMYLOSDEKBXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl thiophene-2-carboxylate

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